molecular formula C11H10ClFN2O B13729912 {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol

{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B13729912
M. Wt: 240.66 g/mol
InChI Key: ICBCSMQXZLLSGK-UHFFFAOYSA-N
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Description

{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound that features a pyrazole ring substituted with a chlorofluorophenyl group and a methanol group

Preparation Methods

The synthesis of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-hydroxypyrazole under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be compared with similar compounds such as:

    1-[(2-Chloro-4-fluorophenyl)methyl]piperazine hydrochloride: This compound features a piperazine ring instead of a pyrazole ring and is used in research as a building block for various chemical syntheses.

    1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole: This compound contains an imidazole ring and a methylsulfonyl group, and is used in the development of pharmaceuticals.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H10ClFN2O

Molecular Weight

240.66 g/mol

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]methanol

InChI

InChI=1S/C11H10ClFN2O/c12-11-3-10(13)2-1-9(11)6-15-5-8(7-16)4-14-15/h1-5,16H,6-7H2

InChI Key

ICBCSMQXZLLSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)CO

Origin of Product

United States

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